molecular formula C11H15N3 B1344422 N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine CAS No. 938458-93-6

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine

Cat. No. B1344422
M. Wt: 189.26 g/mol
InChI Key: JRKQGSCJUPQTJJ-UHFFFAOYSA-N
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Description

The compound "N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine" is not directly mentioned in the provided papers. However, the papers do discuss various benzimidazole derivatives and related compounds, which can offer insights into the chemical behavior and properties that might be expected for the compound . Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, which can be functionalized to yield a variety of biologically active molecules and ligands for coordination chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through different pathways. For instance, the paper describes the synthesis of imidazole-amine ligands using a reductive amination reaction with primary and secondary amines. This method could potentially be adapted for the synthesis of "N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine" by choosing appropriate starting materials and reaction conditions. Another synthetic approach is the one-pot cyclization method described in paper , which could be a viable route for synthesizing substituted benzimidazole derivatives at high yields without the need for chromatographic purification.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The conformational properties of these compounds, including the effects of N-methylation, have been studied using X-ray crystallography and NMR spectroscopy . These techniques could be applied to determine the molecular structure of "N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine" and to understand the influence of substituents on its conformation.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, depending on their functional groups. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the benzimidazole ring. For example, the presence of a dimethylamino group could affect the electron density of the benzimidazole ring and thus its reactivity in electrophilic or nucleophilic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents like methyl groups can influence these properties by altering intermolecular interactions. Vibrational spectroscopy studies, such as those described in paper , can provide information on the functional groups present in the compound and their interactions, which are crucial for understanding the physical properties of the compound. The crystal structure analysis, as discussed in paper , can reveal the hydrogen-bonding characteristics, which are important for the compound's solid-state properties.

Scientific Research Applications

Subheading Molecular Architecture and Interactions

The compound N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine showcases unique structural characteristics. It's composed of a nearly flat 5,6-dimethyl-2-(5-methylthiophen-2-yl)benzimidazole system, approximately perpendicular to its substituent. This specific orientation facilitates various molecular interactions. The benzimidazole ring system's planarity and the distinct interplanar angles between it and its substituents enable intricate π–π and C—H⋯π contacts, crucial for molecular assembly and stability. Additionally, the weak C—H⋯N hydrogen bonds it forms generate infinite chains, underscoring its potential for forming structured systems (Geiger & Isaac, 2014).

Synthetic Pathways and Reactivity

Subheading Synthesis and Structural Adaptations

This compound is at the core of various synthetic pathways. The synthesis of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts, where the 5,6-dimethyl-benzimidazole ring is pivotal, leads to derivatives exhibiting significant cytotoxic activity against a range of tumor cell lines. The specific structural alterations, like substitution at the imidazolyl-3-position, critically modulate the inhibitory activity of cell growth, indicating a profound influence of molecular modifications on biological activity (Xu et al., 2014). In a different context, the compound serves as a building block in synthesizing dimethyl substituted benzimidazoles. These reactions, particularly when involving cyclopropane fused onto various alicyclic rings, demonstrate the compound's versatility and reactive nature, though it's noteworthy that such structural modifications significantly impact cytotoxicity (Hehir et al., 2008).

Biological Interactions and Applications

Subheading Biological Efficacy and Potential Applications

The biological sphere is where N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine truly demonstrates its potential. For instance, its derivatives, particularly those involving the benzimidazole and benzotriazole frameworks, exhibit notable efficacy against protozoa like Acanthamoeba castellanii, even surpassing conventional antiprotozoal agents in some cases (Kopanska et al., 2004). Furthermore, certain N-substituted benzimidazole derivatives showcase promising biological activities, such as the modulation of DNA topoisomerase I and cytotoxicity against specific carcinoma cells, suggesting potential applications in cancer therapy (Alpan et al., 2009).

Safety And Hazards

The safety and hazards of benzimidazole derivatives depend on their specific structures and uses. Some benzimidazole derivatives are used as pharmaceutical agents and have been evaluated for their safety in humans .

Future Directions

Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . Therefore, the development of new benzimidazole derivatives with improved properties and activities is a promising area of research.

properties

IUPAC Name

1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-7-4-9-10(5-8(7)2)14-11(13-9)6-12-3/h4-5,12H,6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKQGSCJUPQTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649183
Record name 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine

CAS RN

938458-93-6
Record name 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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